molecular formula C21H37N3 B1251723 Nitensidine A

Nitensidine A

Cat. No.: B1251723
M. Wt: 331.5 g/mol
InChI Key: WWGVMWNCEFTAEP-IWGRKNQJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nitensidine A is a guanidine alkaloid isolated from the South American tree Pterogyne nitens . This compound is of significant interest in biochemical research due to its potent and multi-faceted biological activities. Research has demonstrated that this compound exhibits strong anti-osteoclastic properties, inducing osteoclastic cell death in a concentration-dependent manner with an IC50 value of 0.93 ± 0.024 μM . This suggests its potential as a valuable tool for studying bone resorption and metabolic bone disorders such as osteoporosis. Furthermore, this compound has shown broad cytotoxic and anticancer potential in vitro. It has been identified as a novel substrate for the human ABCB1 transporter (P-glycoprotein), a key protein in multi-drug resistance . Studies on related guanidine alkaloids from the same source, such as Nitensidine B, indicate that the mechanism of action may involve the disruption of the glycolytic pathway and the induction of apoptosis in cancer cells . The biological activity of this compound is highly dependent on its specific chemical structure, particularly the presence of an imino nitrogen atom and its isoprenyl moiety . This product is intended for research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H37N3

Molecular Weight

331.5 g/mol

IUPAC Name

1,2-bis[(2E)-3,7-dimethylocta-2,6-dienyl]guanidine

InChI

InChI=1S/C21H37N3/c1-17(2)9-7-11-19(5)13-15-23-21(22)24-16-14-20(6)12-8-10-18(3)4/h9-10,13-14H,7-8,11-12,15-16H2,1-6H3,(H3,22,23,24)/b19-13+,20-14+

InChI Key

WWGVMWNCEFTAEP-IWGRKNQJSA-N

Isomeric SMILES

CC(=CCC/C(=C/CNC(=NC/C=C(\C)/CCC=C(C)C)N)/C)C

Canonical SMILES

CC(=CCCC(=CCNC(=NCC=C(C)CCC=C(C)C)N)C)C

Synonyms

nitensidine A

Origin of Product

United States

Discovery and Isolation Methodologies of Nitensidine a

Botanical Source and Ethnobotanical Relevance of Pterogyne nitens

Nitensidine A is a natural product derived from Pterogyne nitens, a tree belonging to the Fabaceae family. This species is native to South America, with a significant presence in Brazil, Paraguay, and Argentina. The genus Pterogyne holds economic significance within the dyeing industry. researchgate.net

In the realm of traditional medicine, Pterogyne nitens has documented uses that point to its bioactive properties. Notably, cold aqueous preparations of the stem bark have been utilized in folk medicine for the treatment of ascaridiasis, an infestation of the small intestine by the roundworm Ascaris lumbricoides scielo.br. This traditional application underscores the ethnobotanical relevance of the plant and provides a historical context for the scientific exploration of its chemical constituents, including this compound.

Advanced Extraction and Purification Protocols for Alkaloids

The isolation of this compound from Pterogyne nitens involves a multi-step process that begins with the careful preparation of the plant material and progresses through several stages of extraction and purification. The protocol is designed to efficiently separate the guanidine (B92328) alkaloids from the complex mixture of compounds present in the plant extract.

Initial Extraction and Liquid-Liquid Partitioning

The process commences with the shade-drying and grinding of the leaves of Pterogyne nitens. To remove fatty constituents that could interfere with subsequent steps, the powdered leaves undergo a defatting process with hexane. Following this, the defatted plant material is exhaustively extracted by maceration with ethanol (B145695) at room temperature. This prolonged soaking allows for the dissolution of the alkaloids and other polar to semi-polar compounds into the ethanol. The resulting ethanolic extract is then concentrated under reduced pressure to yield a crude syrup acs.org.

This crude extract is then subjected to a liquid-liquid partitioning protocol. It is first diluted with a methanol-water mixture and then successively partitioned with ethyl acetate and n-butanol. This partitioning separates compounds based on their differential solubility in these immiscible solvents. The guanidine alkaloids, including this compound, are concentrated in the n-butanol fraction, which is then taken forward for further purification acs.org.

Chromatographic Purification

The n-butanol fraction, enriched with alkaloids, is further purified using a series of advanced chromatographic techniques. Gel permeation chromatography is an initial step, employing a Sephadex LH-20 column with methanol as the eluent. This technique separates molecules based on their size, effectively removing larger and smaller impurities from the alkaloid-containing fractions acs.org.

Following gel permeation, the alkaloid-rich fractions are subjected to reversed-phase silica (B1680970) gel column chromatography (RP-18). In this step, a non-polar stationary phase (RP-18) is used with a polar mobile phase, typically a gradient of increasing acetonitrile in water. This method separates the alkaloids based on their hydrophobicity, leading to a significant increase in the purity of the desired compounds acs.org.

The final stage of purification often involves preparative high-performance liquid chromatography (HPLC). This high-resolution technique utilizes a preparative C-18 column to isolate individual alkaloids from the enriched fractions, yielding highly pure this compound acs.org. The progress of the purification at each stage is monitored by thin-layer chromatography (TLC), using specific visualizing agents such as Dragendorff's and Sakaguchi's reagents to detect the presence of alkaloids acs.org.

Table 1: Overview of Extraction and Purification Steps for this compound from Pterogyne nitens Leaves

StepTechniqueDescription
1. Preparation Drying and GrindingShade-dried leaves are ground into a fine powder.
2. Defatting MacerationThe ground material is treated with hexane to remove lipids.
3. Extraction MacerationExhaustive extraction of the defatted material with ethanol.
4. Partitioning Liquid-Liquid ExtractionThe concentrated ethanol extract is partitioned with ethyl acetate and n-butanol.
5. Initial Purification Gel Permeation ChromatographyThe n-butanol fraction is chromatographed on a Sephadex LH-20 column.
6. Intermediate Purification Reversed-Phase Column ChromatographyFurther separation on an RP-18 silica gel column.
7. Final Purification Preparative HPLCIsolation of pure this compound using a preparative C-18 column.

Chromatographic and Spectroscopic Methods for Isolation Characterization

The structural elucidation of this compound and other isolated guanidine alkaloids is accomplished through the application of modern spectroscopic techniques. The purity and identity of the isolated compounds are confirmed through a combination of chromatographic and spectroscopic data.

As part of a bioprospecting program, a bioactivity-guided fractionation of a methanolic chloroform (B151607) extract of the leaves of Pterogyne nitens led to the isolation of this compound, along with other known and new guanidine alkaloids unesp.br. The structures of these newly discovered compounds were established through the interpretation of their spectroscopic data nih.gov.

While the specific ¹H and ¹³C NMR spectral data for this compound are not detailed in the available literature, the characterization of related compounds from the same plant provides insight into the methodologies used. For instance, the structures of other nitensidines have been established by ¹H and ¹³C NMR spectral analysis nih.gov. The chemical shifts (δ) are typically expressed in parts per million (ppm), and coupling constants (J) are given in Hertz (Hz). The splitting patterns in ¹H NMR (singlet, doublet, triplet, multiplet, etc.) provide crucial information about the connectivity of protons in the molecule.

**Table 2: Spectroscopic and Chromatographic Techniques in the Characterization of Guanidine Alkaloids from *Pterogyne nitens***

TechniqueApplication
Thin-Layer Chromatography (TLC) Monitoring the progress of extraction and purification.
High-Performance Liquid Chromatography (HPLC) Final purification and purity assessment of isolated compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of the isolated alkaloids.
   ¹H NMRProvides information on the proton environment and connectivity.
   ¹³C NMRProvides information on the carbon skeleton of the molecule.

Structural Elucidation and Chemical Characterization in Research Context

Molecular Architecture and Key Guanidine (B92328) Functional Groups

The precise arrangement and connectivity of these constituent parts were established through detailed spectroscopic analysis. The molecular formula of Nitensidine A has been determined to be C16H29N3O.

Stereochemical Aspects and Isomeric Considerations

The structural analysis of this compound has also addressed its stereochemistry, which is crucial for understanding its interaction with biological systems. The presence of stereocenters within the molecule gives rise to the possibility of different stereoisomers. Research has focused on determining the relative and absolute configuration of these stereocenters to define the specific isomeric form of the naturally occurring compound. The elucidation of its stereochemistry is essential for any future synthetic efforts and for understanding its structure-activity relationships.

Application of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) in Structural Confirmation

The definitive confirmation of the structure of this compound relied heavily on the application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These powerful analytical techniques provided the detailed data necessary to piece together the molecular puzzle.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was instrumental in determining the elemental composition of this compound. The accurate mass measurement provided by HRMS allowed for the unambiguous assignment of its molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) spectroscopy were employed to map out the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum of this compound provided information about the number of different types of protons, their chemical environment, and their proximity to one another through spin-spin coupling.

¹³C NMR: The carbon-13 NMR spectrum revealed the number of unique carbon atoms in the molecule and their hybridization states.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), were crucial in establishing the connectivity between different parts of the molecule. These experiments allowed researchers to trace the bonds between protons and carbons, ultimately leading to the complete structural assignment of this compound.

The following tables summarize the key spectroscopic data that were instrumental in the structural elucidation of this compound.

Technique Observation Interpretation
High-Resolution Mass Spectrometry (HRMS)Precise mass-to-charge ratioDetermination of the molecular formula as C16H29N3O
¹H NMR SpectroscopyChemical shifts, coupling constants, and integration of proton signalsInformation on the electronic environment and connectivity of protons
¹³C NMR SpectroscopyChemical shifts of carbon signalsIdentification of the number and types of carbon atoms (e.g., aliphatic, olefinic, guanidinium)
2D NMR (COSY, HSQC, HMBC)Correlation peaks between nucleiEstablishment of the complete bonding network within the molecule

Synthetic Chemistry and Analog Development of Nitensidine a

Total Synthesis Approaches for Nitensidine A and Related Guanidine (B92328) Alkaloids

While direct total synthesis approaches specifically for this compound are not extensively detailed in the provided search results, information on the synthesis of related guanidine alkaloids from P. nitens offers insights into the methodologies employed. For example, the first total synthesis of nitensidine D, another guanidine alkaloid from P. nitens, has been reported. ias.ac.inias.ac.inoalib.comdntb.gov.uaresearchgate.net This synthesis utilized geraniol (B1671447) as a starting material. ias.ac.inias.ac.in Key steps included the N-alkylation of phthalimide (B116566) using an immobilized ionic liquid under microwave irradiation and the N-formamidinylation of geranyl amine using formamidinesulfinic acid. ias.ac.inias.ac.inresearchgate.net Geranylamine itself has been identified as a starting reagent for the total synthesis of nitensidine D. scientificlabs.ie

The synthesis of other guanidine-containing terpenoids has also been explored, often involving the reaction of amines with guanylating agents. eurekaselect.comnih.gov Methods for introducing the guanidine function include reactions of amines with substituted S-methylisothiourea or 2,5-dimethyl-1-guanylpyrazole, although these can require strong basic media or heat. ias.ac.in Formamidinesulfinic acid is another reagent used for N-formamidinylation. ias.ac.inias.ac.in

Semi-Synthetic Derivatization Strategies for Structural Modification

Semi-synthetic strategies have been employed to create derivatives of this compound to investigate the relationship between structure and biological activity. nih.govnih.govresearchgate.net One study focused on modifying the imino nitrogen atom of this compound. nih.govnih.govresearchgate.netresearchgate.net Synthetic derivatives, nitensidine AT and nitensidine AU, were prepared by substituting the imino nitrogen atom with sulfur and oxygen, respectively. nih.govnih.govresearchgate.netresearchgate.net These modifications were achieved using 1,1′-carbonyldiimidazole or 1,1′-thiocarbonyldiimidazole and geranylamine. nih.gov

Research on these derivatives has shown that substituting the imino nitrogen atom can significantly impact their biological effects. nih.govresearchgate.netresearchgate.net For instance, the anti-osteoclastic effect observed with this compound was greatly reduced in nitensidine AT and AU. nih.govresearchgate.netresearchgate.net This suggests the importance of the imino nitrogen in the activity of this compound. nih.govresearchgate.net

Another study examined the interaction of synthetic this compound analogs (nitensidine AT and AU) with the human ABC transporter ABCB1 (P-glycoprotein). nih.gov Substituting the imino nitrogen with sulfur or oxygen reduced the ability of the analogs to stimulate ABCB1's ATPase activity compared to this compound. nih.gov

These semi-synthetic studies highlight the importance of specific functional groups and structural features, such as the imino nitrogen and the isoprenyl moiety, for the biological activities of this compound and its analogs. nih.govresearchgate.netnih.gov

Methodological Innovations in Guanidine-Functionalized Terpenoid Synthesis

The synthesis of guanidine-functionalized terpenoids often requires innovative methodologies to efficiently construct these complex molecules. The guanidine functional group itself is a key structural motif in the synthesis of bioactive compounds, and ongoing research focuses on developing new methods for its introduction and manipulation. eurekaselect.com

Innovations in the synthesis of guanidine-containing compounds include the use of reactions involving transient nitrosoguanidine (B1196799) intermediates, which can be trapped in situ with dienes to form functionalized guanidines. scholaris.ca Simple transformations of the resulting cycloadducts can yield synthetically useful guanidines. scholaris.ca

Specific to guanidine-functionalized terpenoids, research is focused on developing synthetic routes to prepare a variety of structures, including acyclic, mono-, bi-, and tricyclic terpene acyl guanidines. cnr.it These efforts aim to create libraries of compounds for biological screening. cnr.it

Furthermore, the synthesis of nitensidine D, a related guanidine alkaloid, demonstrates the application of modern synthetic techniques such as microwave irradiation and immobilized ionic liquids to improve efficiency. ias.ac.inias.ac.inoalib.comdntb.gov.uaresearchgate.net These advancements contribute to the broader field of synthesizing guanidine-containing natural products and their analogs. bangor.ac.uk

The development of new guanylating agents and reaction conditions that are milder or more efficient than traditional methods is an ongoing area of research in guanidine chemistry. eurekaselect.comias.ac.in These methodological innovations are crucial for the effective synthesis and exploration of guanidine-functionalized terpenoids like this compound.

Structure Activity Relationship Sar Studies of Nitensidine a

Impact of Guanidine (B92328) Core Substitutions on Biological Effects

Studies investigating the impact of substitutions within the guanidine core of Nitensidine A have revealed the critical importance of the imino nitrogen atom for its biological activity. Specifically, this nitrogen atom plays a significant role in the anti-osteoclastic effects observed for this compound nih.govnih.gov.

Synthetic derivatives of this compound, where the imino nitrogen atom was substituted with either sulfur (yielding Nitensidine AT) or oxygen (yielding Nitensidine AU), demonstrated a substantial reduction in anti-osteoclastic activity nih.govnih.govwikipedia.org. At a concentration of 10 µM, treatment with Nitensidine AT or AU resulted in more than 75% of multinucleated osteoclasts remaining in culture wells, in contrast to the effect seen with unmodified this compound wikipedia.orgresearchgate.net. This indicates that the presence and nature of the imino nitrogen are essential for potent anti-osteoclastic effects nih.govnih.gov.

Furthermore, the substitution of the imino nitrogen with sulfur or oxygen also significantly diminished the ability of the compound to stimulate the ATPase activity of the human ABC transporter ABCB1 nih.govnih.gov. This suggests that the imino nitrogen is also critical for the interaction of this compound with this transporter nih.govnih.gov.

Influence of Isoprenyl and Geranyl Moieties on Activity Profiles

The isoprenyl and geranyl moieties attached to the guanidine core of this compound and related alkaloids also contribute significantly to their biological activities. Research suggests that the number, specific binding site, and polymerization degree of the isoprenyl moiety in these guanidine alkaloids collectively influence their anti-osteoclastic effects nih.govnih.gov.

Comparisons among different guanidine alkaloids from P. nitens, such as galegine (B1196923), this compound, pterogynidine (B1243344), and pterogynine, have provided insights into the role of these lipophilic chains. This compound and pterogynine, both possessing isoprenyl or geranyl groups, exhibited anti-osteoclastic effects, while galegine and pterogynidine did not at the same concentration (10 µM) nih.govnih.gov. This compound, with its geranyl moiety, demonstrated approximately threefold stronger anti-osteoclastic activity compared to pterogynine, which has two isoprenyl moieties, based on IC₅₀ values (this compound: 0.93 ± 0.024 µM; pterogynine: 2.7 ± 0.40 µM) nih.govnih.govnih.govresearchgate.net.

Beyond anti-osteoclastic activity, the isoprenyl moiety's characteristics also appear to be involved in the interaction with ABCB1. The number, binding site, and polymerization degree of the isoprenyl moiety are suggested to cooperatively contribute to the stimulation of ABCB1's ATPase activity nih.govnih.gov. While studies on terpenoid diacylguanidines suggest that the size of the terpenoid units linked to the guanidine unit can affect growth inhibitory activity, this principle may extend to the specific isoprenyl/geranyl structures found in this compound and its analogs uni.lu. The presence of a cyclic monoterpene derivative on a guanidine moiety, as seen in Nitensidine E, also demonstrates the varied influence of different terpenoid structures on biological activity, such as activity against tumor cell lines dntb.gov.ua.

Correlations between Structural Features and Cellular Interactions

The structural features of this compound, particularly the integrity of the guanidine core and the nature of its lipophilic attachments, are directly correlated with its interactions at the cellular level. This compound has been identified as a novel substrate for the human ABC transporter ABCB1 nih.govnih.govmitoproteome.orgunesp.br. This interaction is significant as ABCB1 is known to play a role in multidrug resistance in cancer nih.govnih.govuni.lumitoproteome.orgunesp.br.

Molecular docking studies have indicated that this compound and its synthetic analogs bind to the same pocket within human ABCB1 as verapamil (B1683045), a known modulator of this transporter, and exhibit comparable binding energies nih.govnih.gov. This structural interaction leads to functional effects, as this compound has been shown to stimulate ABCB1 ATPase activity and inhibit the extrusion of calcein, a fluorescent substrate for ABCB1, from cells nih.gov. The functional consequence of this interaction is further highlighted by the observation that verapamil can synergistically enhance the cytotoxic effect of this compound in multidrug-resistant cancer cells overexpressing ABCB1 nih.gov.

In the context of bone metabolism, this compound demonstrates a selective cellular interaction profile. It induces cell death in osteoclasts and exhibits potent anti-osteoclastic effects nih.govnih.gov. The cytotoxicity of this compound is considerably higher against osteoclasts compared to osteoblasts and several cancer cell lines nih.gov. The IC₅₀ value for this compound against osteoclasts was reported as 0.93 ± 0.042 µM, while against osteoblasts and various cancer cell lines (Caco-2, HepG2, KB3-1, MCF-7), the IC₅₀ values were significantly higher, ranging from 11 to 36 µM nih.gov. This differential cytotoxicity suggests specific interactions with cellular targets or pathways predominantly active in osteoclasts.

The SAR studies collectively indicate that the guanidine core, particularly the imino nitrogen, and the attached isoprenyl/geranyl moieties are key structural determinants governing the biological activities of this compound, including its effects on osteoclasts and its interaction with ABCB1.

CompoundPubChem CIDBiological Activity Notes
This compoundNot AvailableAnti-osteoclastic, ABCB1 substrate/stimulator
Nitensidine ATNot AvailableReduced anti-osteoclastic activity vs this compound nih.govnih.govwikipedia.org
Nitensidine AUNot AvailableReduced anti-osteoclastic activity vs this compound nih.govnih.govwikipedia.org
Galegine10983No anti-osteoclastic effect at 10 µM nih.govnih.gov
Pterogynidine10035557No anti-osteoclastic effect at 10 µM nih.govnih.gov
Pterogynine45268797Anti-osteoclastic effect, less potent than this compound nih.govnih.govnih.govresearchgate.net
Nitensidine E1107631-56-0Active against different tumor cell lines dntb.gov.ua
Nitensidine D45269644Isolated from P. nitens wikipedia.org

Cytotoxicity of this compound Against Osteoclasts and Various Cell Lines

Cell TypeIC₅₀ (µM)
Osteoclasts0.93 ± 0.042
Osteoblasts19 ± 0.39
Caco-228 ± 0.63
HepG211 ± 0.57
KB3-136 ± 0.35
MCF-714 ± 0.0

Data are expressed as mean values ± SD. nih.gov

Mechanistic Investigations of Biological Activities

Cellular and Molecular Pathways of Anti-Osteoclastic Action

Osteoclasts are multinucleated giant cells crucial for bone resorption and the regulation of bone metabolism. researchgate.netnih.gov Maintaining a balance between osteoblast-mediated bone formation and osteoclast-mediated bone resorption is essential for bone homeostasis. nih.gov Nitensidine A has demonstrated anti-osteoclastic effects. researchgate.netresearchgate.net

Induction of Programmed Cell Death (Apoptosis and Necrosis) in Osteoclast Lineages

Studies suggest that both apoptosis and necrosis may be involved in the anti-osteoclastic effects of this compound. researchgate.net While the precise mechanism by which this compound reduces the number of osteoclasts is not fully clear, the induction of programmed cell death is considered a contributing factor. researchgate.net Apoptosis is a controlled cellular demolition process unesp.br, while necrosis is another form of cell death. researchgate.net

Effects on Osteoclast Number and Morphology in Cell Culture

In cell culture experiments, this compound has been shown to reduce the number of multinucleated osteoclasts. researchgate.netresearchgate.net This effect is concentration-dependent. researchgate.netresearchgate.net Compared to other guanidine (B92328) alkaloids from P. nitens, such as pterogynine, this compound exhibited a stronger effect in reducing osteoclast numbers in culture. researchgate.netresearchgate.net

Data on the reduction of osteoclast number by this compound and pterogynine in cell culture:

CompoundIC50 (µM)
This compound0.93 ± 0.024
Pterogynine2.7 ± 0.40

This data indicates that this compound is approximately threefold more potent than pterogynine in reducing osteoclast numbers in this experimental setting. researchgate.netresearchgate.net

While effects on osteoclast number have been reported, detailed research findings specifically focusing on the morphological changes induced by this compound in osteoclast cell culture, such as the formation of ruffled borders or secondary lysosomes, were not prominently found in the provided search results. Morphological features of osteoclasts in culture, including the formation of organized ruffled borders and secondary lysosomal vesicles, are known to be influenced by the presence of mineralized matrix nih.gov.

Interactions with ATP-Binding Cassette (ABC) Transporters

ATP-Binding Cassette (ABC) transporters are membrane proteins that utilize the energy from ATP hydrolysis to transport a diverse range of substrates across cell membranes. oaepublish.comscispace.comebi.ac.uk ABCB1, also known as P-glycoprotein (P-gp) or Multidrug Resistance protein 1 (MDR1), is a well-studied ABC transporter known for its role in extruding various compounds, including many therapeutic drugs, out of cells. oaepublish.comscispace.comufpi.brpharmacologyeducation.org This efflux activity can lead to multidrug resistance (MDR) in various contexts, particularly in cancer chemotherapy. oaepublish.comufpi.brresearchgate.netnih.gov

This compound as a Substrate for Human ABCB1 (P-glycoprotein/MDR1)

This compound has been identified as a novel substrate for human ABC transporter ABCB1. nih.govoaepublish.comnih.govacs.orgresearchgate.netuni-freiburg.denih.govjst.go.jpnih.govcnjournals.commext.go.jp Studies using human T cell lymphoblast-like leukemia cell lines, specifically the drug-sensitive CCRF-CEM and its multidrug-resistant counterpart CEM/ADR5000 (which overexpresses ABCB1), have investigated the interaction of this compound with ABCB1. nih.govnih.gov Additionally, studies utilizing human ABCB1-expressing cells (Flp-In-293/ABCB1 cells) have confirmed that ABCB1 confers resistance to this compound, suggesting it is transported by this efflux pump. researchgate.netnih.gov

Research findings indicate that this compound stimulates the ATPase activity of ABCB1, similar to known ABCB1 substrates like verapamil (B1683045). nih.govresearchgate.netnih.gov Stimulation of ATPase activity is characteristic of substrates binding to the transporter and triggering the ATP hydrolysis cycle necessary for transport. ebi.ac.uk

Modulation of Multidrug Resistance Mechanisms in Cell Models

In cell models overexpressing ABCB1, such as CEM/ADR5000 cells, resistance to this compound has been observed compared to drug-sensitive cell lines. nih.govnih.gov This resistance pattern is consistent with this compound being a substrate for ABCB1-mediated efflux. researchgate.netnih.gov The cytotoxic effect of this compound on CEM/ADR5000 cells was synergistically enhanced by verapamil, a known ABCB1 inhibitor. nih.gov This suggests that inhibiting ABCB1 function can increase the intracellular accumulation and effectiveness of this compound in resistant cells. This compound has also been shown to inhibit the extrusion of calcein, a known ABCB1 substrate, by ABCB1. nih.gov This indicates that this compound can interfere with the transport activity of ABCB1.

Computational Molecular Docking Studies of Transporter Binding

Computational molecular docking studies have been employed to investigate the binding of this compound to human ABCB1. nih.govscispace.comresearchgate.netfrontiersin.org These studies suggest that this compound, along with its analogs and compounds like verapamil, can dock to the same binding pocket within the ABCB1 transporter. nih.govresearchgate.net The binding energies observed for this compound and its analogs in these docking simulations were reported to be similar to those of verapamil. nih.govresearchgate.net These computational analyses provide insights into the potential interaction sites and binding affinity of this compound with ABCB1, supporting the experimental findings that it is a substrate for this transporter. The structure-activity relationship analysis with guanidine alkaloids suggests that the isoprenyl moiety and the imino nitrogen atom may play cooperative roles in stimulating ABCB1's ATPase activity. nih.govresearchgate.net

This compound is a guanidine alkaloid isolated from the plant Pterogyne nitens, which is native to South America. Research into compounds from P. nitens has revealed a variety of biological activities, including cytotoxic effects against several cancer cell lines. While some studies specifically mention this compound, others focus on related guanidine alkaloids from the same plant, such as Nitensidine B, which has shown effects on cellular metabolism and cytotoxicity in cancer models.

Modulation of Cellular Metabolic Pathways Cancer cells often exhibit altered metabolic profiles compared to normal cells, a phenomenon frequently characterized by increased reliance on glycolysis, even in the presence of oxygen (the Warburg effect).unesp.brnih.govresearchgate.netInvestigations into the effects of P. nitens alkaloids have indicated an impact on these metabolic pathways.unesp.brresearchgate.netresearchgate.netnih.govresearchgate.netmdpi.com

Impact on Glycolytic Enzymes (e.g., Aldolase A, Enolase 1) Studies on Nitensidine B, a related guanidine alkaloid from P. nitens, have demonstrated its ability to interfere with key enzymes in the glycolytic pathway in cervical carcinoma cells. Differential proteomic analysis using iTRAQ revealed that treatment with Nitensidine B led to the underexpression of several glycolytic proteins.unesp.brresearchgate.netnih.govmdpi.comSpecifically, Aldolase A (ALDOA), alpha-enolase (ENO1), pyruvate (B1213749) kinase (PKM), and glyceraldehyde 3-phosphate dehydrogenase (G3PD) showed decreased expression levels following Nitensidine B treatment in SiHa cells.unesp.brresearchgate.netnih.govmdpi.com

For instance, treatment with 30.0 µM of Nitensidine B significantly reduced the levels of both ALDOA and ENO1 in SiHa cells. unesp.br Lower concentrations, such as 15.0 µM, also reduced ENO1 expression, although 7.50 µM did not show significant changes compared to untreated cells. unesp.br This suggests a concentration-dependent effect on the expression of these glycolytic enzymes.

The reduction in the expression of these enzymes indicates that Nitensidine B can interfere with the glycolytic flux. ALDOA catalyzes the reversible cleavage of fructose-1,6-bisphosphate into dihydroxyacetone phosphate (B84403) and glyceraldehyde-3-phosphate. ENO1 catalyzes the conversion of 2-phosphoglycerate to phosphoenolpyruvate (B93156). wikipedia.org PKM is involved in the final step of glycolysis, converting phosphoenolpyruvate to pyruvate. G3PD is crucial for the conversion of glyceraldehyde 3-phosphate to 1,3-bisphosphoglycerate. unesp.br The underexpression of these enzymes suggests a potential disruption of ATP generation via glycolysis in treated cells. unesp.brresearchgate.netnih.gov

Glycolytic Enzyme iTRAQ Ratio (Treated vs. Control) Significance (p-value) at 30.0 µM NTB
Aldolase A (ALDOA) 0.05 ± 0.01 < 0.001
Alpha-enolase (ENO1) 0.65 ± 0.01 < 0.01
Pyruvate Kinase (PKM) 0.60 ± 0.02 Not specified in detail
Glyceraldehyde 3-phosphate dehydrogenase (G3PD) 0.72 ± 0.10 Not specified in detail

Note: Data is based on Nitensidine B treatment in SiHa cells. unesp.br

Differential Cytotoxicity Profiles in Research Cell Lines Alkaloids from Pterogyne nitens, including this compound and related compounds, have demonstrated cytotoxic activity against a range of human cancer cell lines.unesp.brresearchgate.netnih.govfigshare.comnih.govcapes.gov.brbangor.ac.ukunesp.brThe sensitivity to these compounds can vary depending on the specific cell line.nih.gov

Apoptosis Induction Mechanisms in Cervical Carcinoma Cells Nitensidine B has been shown to induce apoptosis in cervical carcinoma cells immortalized by HPV16 (SiHa cell line).unesp.brresearchgate.netnih.govresearchgate.netmdpi.comanserpress.orgencyclopedia.pubStudies employing techniques such as the TUNEL assay have confirmed the activation of apoptosis following treatment.unesp.brresearchgate.netnih.govFurthermore, exposure of SiHa cells to Nitensidine B resulted in the activation of effector caspases, specifically caspase-3 and caspase-7, in a time- and concentration-dependent manner.unesp.brresearchgate.netnih.govSignificant activation of caspase 3/7 was observed as early as 12 hours after treatment with increasing concentrations of Nitensidine B.unesp.brresearchgate.netnih.govThis caspase activation is a key event in the execution phase of apoptosis, leading to the dismantling of the cell.unesp.brresearchgate.net

Nitensidine B Concentration (µM) Percentage of TUNEL-Positive SiHa Cells (24h) Caspase 3/7 Activation (12h)
30.0 15.4 Significant (p < 0.05)
60.0 75.0 Significant (p < 0.001)
120.0 92.6 Significant (p < 0.001)

Note: Data is based on Nitensidine B treatment in SiHa cells. unesp.brresearchgate.netnih.gov

Comparative Cytotoxic Effects Across Diverse Cancer Cell Models (e.g., leukemia, glioblastoma, oral carcinoma) Beyond cervical carcinoma, alkaloids from Pterogyne nitens have exhibited cytotoxicity in other cancer cell lines. Nitensidine E, another guanidine alkaloid from P. nitens, has shown cytotoxicity against human myeloblastic leukemia (HL-60) and human glioblastoma (SF-245) cells.figshare.comnih.govcapes.gov.brbangor.ac.ukunesp.br

Further detailed studies are needed to fully characterize the comparative cytotoxicity of this compound specifically across this diverse range of cancer cell models and to elucidate the specific mechanisms of cell death induced in each type.

Advanced Research Methodologies Applied to Nitensidine a Studies

In Vitro Cellular Assays and Established Model Systems for Biological Evaluation

The initial biological evaluation of Nitensidine A has been conducted through a series of in vitro cellular assays to determine its cytotoxic effects on various cell lines. A key methodology employed is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity.

Research has demonstrated that this compound exhibits cytotoxic activity against a panel of cell lines. nih.gov Studies have focused on its anti-osteoclastic properties, revealing its potential in bone metabolism regulation. nih.gov The compound was tested against osteoclasts, the cells responsible for bone resorption, and was found to reduce the number of these cells in culture. nih.gov

To assess the specificity of its cytotoxic effect, this compound was also evaluated against other cell types, including osteoblasts (bone-forming cells), and various cancer cell lines such as Caco-2 (human colorectal adenocarcinoma), KB-3-1 (human epidermoid carcinoma), MCF-7 (human breast adenocarcinoma), and HepG2 (human liver cancer). nih.govnih.gov The results indicated that this compound exerted cytotoxicity against these cell lines at concentrations approximately 10- to 40-fold higher than its effective concentration against osteoclasts, suggesting a degree of selective activity. nih.gov

The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined to quantify the potency of this compound. In studies evaluating its anti-osteoclastic effects, this compound demonstrated a significantly lower IC50 value compared to its analogue, pterogynine, indicating a more potent effect. nih.gov

Cytotoxicity of this compound in Various Cell Lines
Cell LineCell TypeAssayFinding
OsteoclastsBone-resorbing cellsMTT AssayExhibited anti-osteoclastic effects, reducing cell number. IC50 value of 0.93 ± 0.024 μM. nih.gov
OsteoblastsBone-forming cellsMTT AssayCytotoxic at concentrations approximately 20-fold higher than against osteoclasts. nih.gov
Caco-2Human colorectal adenocarcinomaMTT AssayCytotoxic effects observed. nih.gov
KB-3-1Human epidermoid carcinomaMTT AssayCytotoxic effects observed. nih.gov
MCF-7Human breast adenocarcinomaMTT AssayCytotoxic effects observed. nih.gov
HepG2Human liver cancerMTT AssayCytotoxic at concentrations approximately 10-fold higher than against osteoclasts. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis in Compound Optimization

While a formal and comprehensive Quantitative Structure-Activity Relationship (QSAR) analysis for a broad series of this compound analogues has not been extensively reported in the available scientific literature, preliminary structure-activity relationship (SAR) studies have been conducted to gain insights into the structural features crucial for its biological activity. These foundational SAR analyses are the precursors to more complex QSAR modeling.

The research has focused on comparing the anti-osteoclastic effects of this compound with other guanidine (B92328) alkaloids isolated from Pterogyne nitens, namely galegine (B1196923), pterogynidine (B1243344), and pterogynine. nih.gov Among these, this compound and pterogynine were found to exhibit the most significant anti-osteoclastic effects. nih.gov This initial screening suggests that the presence and nature of the isoprenyl moiety play a critical role in the observed activity. nih.gov

To further probe the structural requirements for its anti-osteoclastic effect, two synthetic derivatives of this compound, Nitensidine AT and Nitensidine AU, were also examined. nih.gov In these derivatives, the imino nitrogen atom of the guanidine core in this compound was substituted with a sulfur or oxygen atom, respectively. nih.gov This modification led to a significant reduction in the anti-osteoclastic activity, highlighting the critical importance of the imino nitrogen atom for the compound's biological function. nih.gov

These preliminary SAR findings suggest that the cooperative interplay of the number, binding site, and polymerization degree of the isoprenyl moiety, along with the integrity of the imino nitrogen atom in the guanidine core, are key determinants of the anti-osteoclastic effects of this compound and related guanidine alkaloids. nih.gov These insights are fundamental for the future design and optimization of more potent and selective analogues, and would form the basis of any subsequent QSAR studies.

Structure-Activity Relationship Insights for this compound and its Analogues
CompoundStructural ModificationImpact on Anti-osteoclastic Activity
This compoundParent CompoundPotent activity (IC50: 0.93 ± 0.024 μM). nih.gov
PterogynineDifferent isoprenyl moiety compared to this compound. nih.govActive, but approximately threefold less effective than this compound (IC50: 2.7 ± 0.40 μM). nih.gov
GalegineLacks the complex isoprenyl moiety. nih.govNo significant anti-osteoclastic effect at 10 μM. nih.gov
PterogynidineDifferent substitution pattern of the isoprenyl group. nih.govNo significant anti-osteoclastic effect at 10 μM. nih.gov
Nitensidine ATSubstitution of the imino nitrogen with sulfur. nih.govGreatly reduced anti-osteoclastic effect. nih.gov
Nitensidine AUSubstitution of the imino nitrogen with oxygen. nih.govGreatly reduced anti-osteoclastic effect. nih.gov

Proteomic and Metabolomic Profiling for Mechanism Elucidation

To date, there is a notable absence of published research specifically detailing the use of proteomic or metabolomic profiling to elucidate the mechanism of action of this compound. These "omics" technologies, which involve the large-scale study of proteins and metabolites, respectively, are powerful tools for understanding the complex cellular responses to a compound. They can provide unbiased insights into the molecular pathways modulated by a drug and help in identifying its direct targets and off-target effects.

The application of proteomics could reveal changes in protein expression and post-translational modifications within cells upon treatment with this compound, thereby identifying the signaling pathways and cellular processes it perturbs. Similarly, metabolomics could uncover alterations in the cellular metabolic fingerprint, providing clues about the metabolic enzymes or pathways affected by the compound.

Although the precise molecular mechanisms underlying the anti-osteoclastic effects of this compound are not yet fully understood, it is hypothesized that apoptosis and necrosis are involved. nih.gov Future studies employing proteomic and metabolomic approaches would be invaluable in testing this hypothesis and providing a more comprehensive understanding of how this compound induces osteoclast cell death. Such studies would be crucial for its further development as a potential therapeutic agent.

Molecular Modeling and Computational Chemistry in Target Prediction

Molecular modeling and computational chemistry have been applied to investigate the interactions of this compound at a molecular level, particularly in the context of predicting its potential protein targets. One significant application has been the use of molecular docking studies to explore the interaction of this compound and other guanidine alkaloids with the human ATP-binding cassette (ABC) transporter ABCB1, also known as P-glycoprotein.

These computational studies have shown that guanidine alkaloids from P. nitens, including this compound, are predicted to dock to the same binding pocket on ABCB1 as the known substrate, verapamil (B1683045). creative-proteomics.com Furthermore, the calculated binding energies for this compound and its analogues were found to be similar to that of verapamil, suggesting a favorable interaction. creative-proteomics.com

These in silico findings are supported by experimental data from ATPase assays, which demonstrated that this compound stimulates the ATPase activity of ABCB1, a characteristic of substrates for this transporter. creative-proteomics.com The computational models, therefore, provide a structural basis for understanding this interaction and correctly predicted this compound as a novel substrate for ABCB1. creative-proteomics.com

The molecular modeling studies, in conjunction with the SAR data from synthetic analogues, have also reinforced the importance of the imino nitrogen atom and the isoprenyl moiety for the interaction with ABCB1. creative-proteomics.com The reduction in ATPase stimulation observed upon substitution of the imino nitrogen with sulfur or oxygen in Nitensidine AT and AU, respectively, aligns with the computational predictions and underscores the utility of these in silico methods in rationalizing experimental observations and guiding further compound design. creative-proteomics.com

Future Research Directions and Potential Academic Applications

Nitensidine A as a Chemical Probe for Fundamental Biological Processes

The interaction of this compound with human ABC transporter ABCB1 (P-glycoprotein/MDR1) suggests its potential as a chemical probe. researchgate.netnih.gov By acting as a substrate for this important efflux pump, this compound can be utilized to study the mechanisms of ABCB1-mediated transport and its role in cellular processes. researchgate.netnih.gov Researchers can use this compound to investigate the kinetics of substrate binding and translocation by ABCB1, potentially shedding light on the conformational changes involved in the transport cycle. oaepublish.com Furthermore, it can serve as a tool to explore how other molecules or cellular conditions influence ABCB1 activity. The ability of this compound to stimulate ABCB1's ATPase activity, similar to the control drug verapamil (B1683045), reinforces its value as a probe for studying the energy coupling mechanisms of this transporter. nih.gov

Beyond ABCB1, this compound's observed anti-osteoclastic effects suggest its potential as a probe for studying bone metabolism and the molecular pathways regulating osteoclast formation and activity. researchgate.net Investigating how this compound induces osteoclastic cell death could reveal novel targets or mechanisms involved in bone resorption, providing insights into potential therapeutic strategies for bone diseases. researchgate.net

Rational Design and Synthesis of Novel Guanidine (B92328) Alkaloids with Enhanced Specificity

The structural features of this compound and other guanidine alkaloids from Pterogyne nitens contribute to their biological activities, including their interaction with ABCB1 and anti-osteoclastic effects. researchgate.netnih.govresearchgate.net Future research can focus on the rational design and synthesis of novel guanidine alkaloids based on the scaffold of this compound. By modifying specific parts of the molecule, such as the isoprenyl moiety or the imino nitrogen atom, researchers can investigate the structure-activity relationships (SAR) governing these interactions. researchgate.netnih.govresearchgate.net

Studies examining synthetic derivatives have already shown that modifications can significantly alter the anti-osteoclastic effect, indicating the importance of specific structural elements. researchgate.net Similarly, SAR analysis with related guanidine alkaloids from Pterogyne nitens may help elucidate the molecular mechanisms by which ABCB1 recognizes its substrates. researchgate.net This knowledge can guide the synthesis of analogs with enhanced specificity for particular ABC transporters or other biological targets, potentially leading to compounds with more potent and selective effects for use as research tools or potential therapeutic leads.

Exploration of Additional Molecular Targets and Signaling Pathways

While this compound has been identified as a substrate for ABCB1 and shown to affect osteoclasts, its full spectrum of molecular targets and the signaling pathways it influences remain to be fully elucidated. researchgate.netresearchgate.netnih.gov Future research should aim to identify additional proteins or pathways that interact with or are modulated by this compound. Techniques such as proteomic analysis, target deconvolution studies, and high-throughput screening can be employed to uncover these interactions.

For instance, exploring the signaling pathways involved in this compound-induced osteoclastic cell death could reveal novel insights into bone biology. researchgate.net Similarly, investigating whether this compound interacts with other ABC transporters beyond ABCB1, such as ABCC1 (MRP1) or ABCG2 (BCRP), could provide a more comprehensive understanding of its role in transport-related processes. uni-duesseldorf.deufpi.br Understanding the complete molecular profile of this compound will be crucial for fully appreciating its biological potential and guiding its application in academic research.

Elucidating Complex Interplay with Cellular Multidrug Resistance Mechanisms

Multidrug resistance (MDR) is a significant challenge in various fields, particularly in cancer therapy, and ABC transporters like ABCB1 play a key role in this phenomenon. researchgate.netoaepublish.comuni-duesseldorf.demdpi.com this compound's identification as a novel substrate for ABCB1 positions it as a valuable tool for studying the complex interplay between natural products and cellular MDR mechanisms. researchgate.netnih.gov

Q & A

Q. What are the key synthetic methodologies for Nitensidine A, and how do reaction conditions influence yield and purity?

this compound’s synthesis may involve multi-step pathways, including microwave-assisted alkylation, immobilized ionic liquid catalysis, or guanidinylation using formimidamide sulfonic acid . For example, analogous compounds like Nitensidine D were synthesized via N-alkylation under microwave irradiation with yields >80% when using aliphatic amines, while aromatic amines showed poor reactivity (<10% yield) . Methodological answers should compare solvent systems (e.g., aqueous NaOH vs. ionic liquids), temperature optimization, and spectroscopic validation (e.g., 1^1H NMR for structural confirmation).

Q. How is this compound characterized spectroscopically, and what analytical techniques are critical for validating its structure?

Key techniques include:

  • 1^1H/13^{13}C NMR : To confirm substituent positions and stereochemistry (e.g., dual conformers observed in Nitensidine D at a 25.8:74.2 ratio) .
  • HPLC-MS : For purity assessment and molecular ion verification.
  • IR Spectroscopy : To identify functional groups like hydroxyl or guanidine moieties.
    Data must align with literature values, and discrepancies should be resolved via repeated crystallography or 2D NMR (e.g., COSY, HSQC) .

Q. What biological activities are associated with this compound, and how are these assays designed to minimize false positives?

While specific data on this compound is limited, related guanidine alkaloids exhibit cytotoxicity (e.g., against CHO Aux B1 cells) . Assays should include:

  • Positive/Negative Controls : To validate assay conditions.
  • Dose-Response Curves : For IC50_{50} determination.
  • Replicate Experiments : To address variability (e.g., triplicate runs with statistical analysis via ANOVA) .

Advanced Research Questions

Q. How can contradictory data on this compound’s bioactivity be systematically resolved?

Contradictions may arise from:

  • Assay Variability : Standardize protocols (e.g., cell line passage number, incubation time).
  • Compound Stability : Test degradation under assay conditions via LC-MS.
  • Synergistic Effects : Use combinatorial screens to identify interference from co-isolated metabolites .
    A framework like FINER (Feasible, Interesting, Novel, Ethical, Relevant) can guide experimental redesign .

Q. What strategies optimize the enantiomeric purity of this compound during synthesis?

  • Chiral Catalysts : Screen immobilized chiral ionic liquids (e.g., [SiO2_2-PTB]Cl derivatives) .
  • Crystallization Conditions : Use polar solvents (e.g., ethanol/water mixtures) to isolate dominant conformers.
  • Dynamic Kinetic Resolution : Apply asymmetric hydrogenation or enzymatic methods .

Q. How do computational models predict this compound’s interactions with biological targets, and what validation is required?

  • Molecular Docking : Use software like AutoDock to simulate binding to DNA repair enzymes or kinases.
  • MD Simulations : Assess binding stability over 100+ ns trajectories.
  • In Vitro Validation : Compare predicted IC50_{50} values with experimental data from kinase inhibition assays .

Q. What are the challenges in scaling up this compound synthesis while maintaining green chemistry principles?

  • Solvent Selection : Replace volatile organic solvents with ionic liquids or water.
  • Catalyst Recycling : Test reusability of immobilized catalysts over 5+ cycles.
  • Waste Minimization : Use life-cycle assessment (LCA) to quantify environmental impact .

Methodological and Reproducibility Considerations

Q. How should researchers design experiments to ensure reproducibility of this compound studies?

  • Detailed Protocols : Include reaction times, temperatures, and purification steps (e.g., column chromatography gradients).
  • Raw Data Sharing : Provide HPLC chromatograms, NMR spectra, and crystallographic data in supplementary materials .
  • Negative Results Reporting : Document failed attempts (e.g., low-yield pathways) to guide future work .

What frameworks are recommended for formulating hypothesis-driven research questions on this compound?

  • PICOT : Population (e.g., specific cell lines), Intervention (dose range), Comparison (positive/negative controls), Outcome (cytotoxicity), Time (exposure duration) .
  • FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .

Data Presentation and Literature Synthesis

Q. How can researchers effectively synthesize conflicting literature on this compound’s mechanism of action?

  • Categorize Evidence : Group studies by methodology (e.g., computational vs. experimental).
  • Meta-Analysis : Use statistical tools to reconcile IC50_{50} variations across studies.
  • Gap Analysis : Identify understudied areas (e.g., in vivo pharmacokinetics) .

Q. What are best practices for citing primary vs. secondary sources in this compound research?

  • Primary Sources : Prioritize original synthesis or bioactivity studies (e.g., patents, journal articles) .
  • Secondary Sources : Use reviews for contextualizing findings but verify claims against primary data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nitensidine A
Reactant of Route 2
Reactant of Route 2
Nitensidine A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.